Tetrabutylammonium nitrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Solvent for Electrolytes

Due to its good solubility in organic solvents and its ability to form stable ionic liquids, TBAN is often used as a solvent for electrolytes in electrochemical research. Electrolytes are solutions that contain ions and allow the flow of electricity. By using TBAN as a solvent, researchers can study the behavior of electrolytes in non-aqueous environments. For instance, TBAN has been used to study the performance of lithium-ion batteries, where it can improve the cyclability and stability of the battery [].

Ion-Pairing Agent

TBAN can act as an ion-pairing agent in various analytical techniques, such as chromatography and ion exchange. Ion pairing refers to the association of oppositely charged ions to form neutral ion pairs. In chromatography, TBAN can be used to improve the separation of charged molecules by altering their interaction with the stationary phase []. Similarly, in ion exchange, TBAN can be used to modify the selectivity of the ion exchange resin for specific ions [].

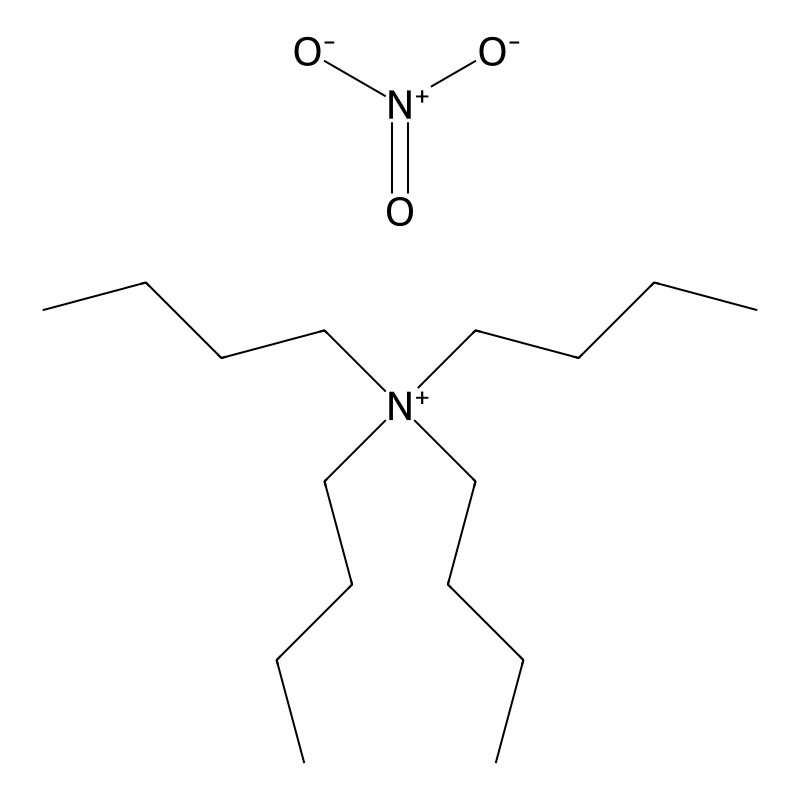

Tetrabutylammonium nitrate is a quaternary ammonium salt with the molecular formula and a molecular weight of approximately 304.48 g/mol. It appears as a white crystalline powder and is hygroscopic in nature, meaning it readily absorbs moisture from the air. The compound is soluble in organic solvents such as dichloromethane, acetonitrile, benzene, and toluene, while its water solubility is limited to less than 2 g per 100 mL .

Tetrabutylammonium nitrate serves multiple roles in chemical synthesis, acting as a source of nitrate ions for nucleophilic substitution reactions and as a supporting electrolyte in various applications. It is particularly noted for its lipophilicity compared to other ammonium salts, which affects its behavior in different chemical environments .

Tetrabutylammonium nitrate can be synthesized through the following method:

- Starting Material: Tetrabutylammonium bromide is used as the precursor.

- Ion Exchange: The bromide salt is passed through an Amberlite anionic exchange resin that has been treated with potassium nitrate.

- Isolation and Purification: The resulting solution is evaporated to dryness, and the solid is recrystallized from benzene to yield pure tetrabutylammonium nitrate .

Tetrabutylammonium nitrate has diverse applications across various fields:

- Chemical Synthesis: It is utilized for preparing nitrates from triflates and for the inversion of configuration of alcohols through tosylates.

- Electrolyte: Serves as a supporting electrolyte in liquid ammonia systems.

- Industrial Uses: Employed in coatings, printing inks, rubber production, glass manufacturing, leather processing, and cosmetics .

- Research: It facilitates various organic transformations in laboratory settings due to its unique properties .

Tetrabutylammonium nitrate shares structural similarities with other quaternary ammonium salts but exhibits unique properties that distinguish it from those compounds. Below are some similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tetrabutylammonium fluoride | C₁₆H₃₆N₂F | Used as a desilylation reagent |

| Tetrabutylammonium bromide | C₁₆H₃₆N₂Br | Precursor for other tetrabutylammonium salts |

| Tetrabutylammonium hydroxide | C₁₆H₃₆N₂OH | Acts as a strong base for various reactions |

| Tetrabutylammonium iodide | C₁₆H₃₆N₂I | Low-cost catalyst for organic synthesis |

| Tetrabutylammonium hexafluorophosphate | C₁₆H₃₆N₂PF₆ | Used as an electrolyte for nonaqueous electrochemistry |

Tetrabutylammonium nitrate's unique combination of lipophilicity and reactivity makes it particularly useful for specific applications in organic chemistry and industrial processes. Its ability to act both as a source of reactive ions and as a phase-transfer catalyst further enhances its utility compared to other similar compounds.

Related CAS

GHS Hazard Statements

H272 (97.73%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Oxidizer;Irritant